molecular formula C13H9ClO4 B5082861 1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione CAS No. 7209-68-9

1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione

Cat. No.: B5082861
CAS No.: 7209-68-9
M. Wt: 264.66 g/mol
InChI Key: LMGFQWWBKXCHKR-UHFFFAOYSA-N
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Description

1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is also known as Clotrimazole, which is commonly used as an antifungal medication.

Scientific Research Applications

1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound has been found to exhibit antifungal, antibacterial, and anticancer properties. It has also been shown to possess anti-inflammatory and immunomodulatory effects.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione is not fully understood. However, it is believed to exert its antifungal and antibacterial effects by inhibiting the synthesis of ergosterol and bacterial cell wall synthesis, respectively. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of p53.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. This compound has also been found to modulate the immune response by increasing the production of cytokines that promote the activation of immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione. One area of interest is the development of novel formulations that improve the solubility and bioavailability of this compound. Another direction is the exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)-1,3-propanedione can be achieved by reacting 5-chloro-2-hydroxybenzaldehyde with 2-furoyl chloride in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with a reducing agent to obtain the final product.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(furan-2-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4/c14-8-3-4-10(15)9(6-8)11(16)7-12(17)13-2-1-5-18-13/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGFQWWBKXCHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291971
Record name 1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7209-68-9
Record name NSC79392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-chloro-2-hydroxyphenyl)-3-(2-furyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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